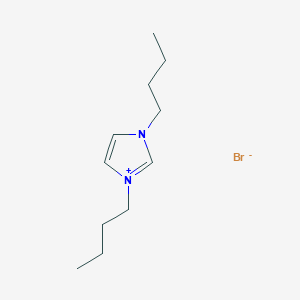
1,3-Dibutyl-1H-imidazol-3-ium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibutyl-1H-imidazol-3-ium Bromide: is an organic compound belonging to the class of imidazolium salts It is characterized by the presence of a positively charged imidazolium ring substituted with butyl groups at the 1 and 3 positions, and a bromide anion
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibutyl-1H-imidazol-3-ium Bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1H-imidazole with butyl bromide under reflux conditions. The reaction proceeds as follows: [ \text{1H-imidazole} + 2 \text{Butyl Bromide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a solvent such as acetonitrile or toluene to facilitate the reaction and improve yield. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibutyl-1H-imidazol-3-ium Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or acetate.
Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or methanol at room temperature.
Oxidation and Reduction Reactions: These reactions may require specific catalysts or reagents such as hydrogen peroxide or sodium borohydride.
Major Products:
Substitution Reactions: Products include 1,3-Dibutyl-1H-imidazol-3-ium Chloride, 1,3-Dibutyl-1H-imidazol-3-ium Iodide, etc.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dibutyl-1H-imidazol-3-ium Bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the synthesis of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mechanism of Action
The mechanism by which 1,3-Dibutyl-1H-imidazol-3-ium Bromide exerts its effects depends on its application:
Catalysis: The imidazolium cation can stabilize transition states and intermediates, facilitating various chemical reactions.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell lysis and death.
Drug Delivery: The imidazolium cation can interact with biological membranes, enhancing the delivery of drugs to target cells.
Comparison with Similar Compounds
- 1,3-Diisopropylbenzimidazolium Bromide
- 1-Butyl-3-methylimidazolium Bromide
- 1,3-Dimethylimidazolium Bromide
Comparison: 1,3-Dibutyl-1H-imidazol-3-ium Bromide is unique due to its specific substitution pattern, which can influence its physical and chemical properties. For example, the butyl groups can affect the compound’s solubility, melting point, and reactivity compared to other imidazolium salts with different alkyl substitutions .
Properties
CAS No. |
87266-38-4 |
|---|---|
Molecular Formula |
C11H21BrN2 |
Molecular Weight |
261.20 g/mol |
IUPAC Name |
1,3-dibutylimidazol-1-ium;bromide |
InChI |
InChI=1S/C11H21N2.BrH/c1-3-5-7-12-9-10-13(11-12)8-6-4-2;/h9-11H,3-8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XUZFNEAIMDGBMY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C=C[N+](=C1)CCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


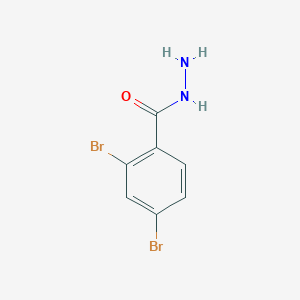

![2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine](/img/structure/B13685039.png)
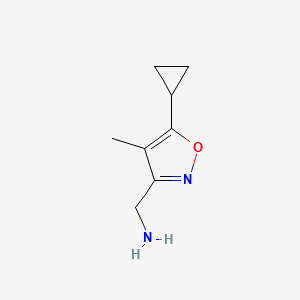
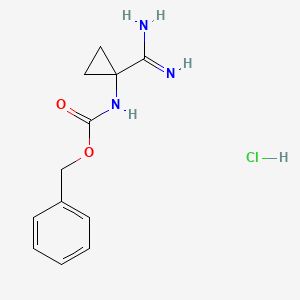
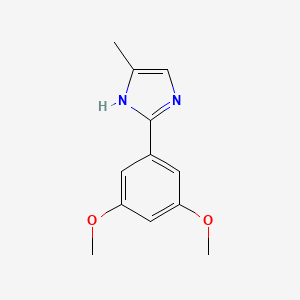
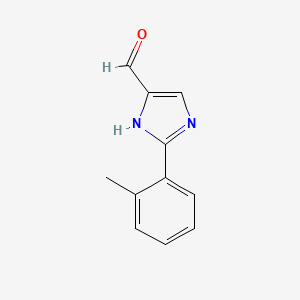
![8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13685073.png)
![Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate](/img/structure/B13685074.png)
![1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13685077.png)
![Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13685098.png)
![Imidazo[1,5-a]quinoline-1-carboxylic Acid](/img/structure/B13685110.png)
![N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine](/img/structure/B13685116.png)

